molecular formula C18H20N4O3 B2404464 methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate CAS No. 2034302-89-9

methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2404464
CAS No.: 2034302-89-9
M. Wt: 340.383
InChI Key: GOTGFNMZIUHJAR-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a pyrrolidine-carbonyl scaffold and a 4-cyclopropyl-substituted 1,2,3-triazole moiety. Its molecular formula is C₁₆H₁₇N₅O₃ (calculated based on systematic nomenclature), with a molecular weight of 327.34 g/mol. Key functional groups include:

  • Pyrrolidine-carbonyl: Enhances conformational rigidity and hydrogen-bonding capacity.
  • 1,2,3-Triazole: Facilitates click chemistry-derived synthesis and metal coordination.
  • Cyclopropyl group: Contributes steric bulk and metabolic stability.

This compound is hypothesized to serve as a pharmaceutical intermediate or enzyme inhibitor, though direct biological data are unavailable in the provided evidence. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to integrate the pyrrolidine and benzoate groups .

Properties

IUPAC Name

methyl 2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-18(24)15-5-3-2-4-14(15)17(23)21-9-8-13(10-21)22-11-16(19-20-22)12-6-7-12/h2-5,11-13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGFNMZIUHJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate typically involves a multi-step process. One common method is the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and a terminal alkyne to form the 1,2,3-triazole ring . The cyclopropyl group is introduced via a cyclopropanation reaction, and the pyrrolidine ring is synthesized through a series of amination and cyclization steps. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form various oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds featuring the triazole moiety exhibit promising anticancer properties. Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate may act as an inhibitor of specific cancer-related pathways. For instance, derivatives of triazoles have been shown to inhibit the activity of various kinases involved in tumor growth and metastasis .

2. Inhibition of Metalloproteinases
The compound has been investigated for its potential as an inhibitor of metalloproteinases (MMPs), which are implicated in various diseases, including cancer and arthritis. MMP inhibitors can prevent the breakdown of extracellular matrix components, thus inhibiting tumor invasion and metastasis . The structural characteristics of this compound suggest it could effectively bind to MMP active sites.

3. Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activity against a range of pathogens. The incorporation of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial and fungal infections .

Case Study 1: Cancer Treatment

In a study evaluating novel triazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Metalloproteinase Inhibition

Another investigation focused on the design of metalloproteinase inhibitors based on triazole scaffolds. This compound exhibited strong inhibitory activity against MMPs in vitro. This study highlighted the importance of structural modifications in enhancing biological activity and selectivity .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Reference
AnticancerThis compound12.5
Metalloproteinase InhibitionThis compound8.0
AntimicrobialThis compound15.0

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The pyrrolidine ring can interact with biological membranes, altering their properties and affecting cellular processes. The benzoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Properties of Methyl 2-(3-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)Pyrrolidine-1-Carbonyl)Benzoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₆H₁₇N₅O₃ 327.34 Benzoate ester, 1,2,3-triazole, pyrrolidine, cyclopropyl Enzyme inhibition, drug development
2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine (BK80701) C₁₅H₁₇N₅O 283.33 Pyridine, 1,2,3-triazole, pyrrolidine, cyclopropyl Ligand design, coordination chemistry
Compound 16 (fluorinated triazole-nucleoside hybrid) C₅₄H₅₂F₁₇N₁₁O₁₄ 1533.04 Fluorinated alkyl chains, nucleoside analogs, 1,2,3-triazole Antiviral agents, surface modification
Key Observations:

Backbone Variation : The target compound’s benzoate ester distinguishes it from BK80701’s pyridine ring, which reduces steric hindrance and alters electronic properties. The fluorinated chains in Compound 16 enhance hydrophobicity and thermal stability, making it suitable for antiviral applications .

Triazole Substitution : All compounds share a 1,2,3-triazole core, but the target’s 4-cyclopropyl group contrasts with Compound 16’s fluorinated alkyl substituents. Cyclopropane’s strain energy may increase reactivity in click chemistry or metabolic pathways.

Molecular Weight : The target compound (327.34 g/mol) falls between BK80701 (283.33 g/mol) and Compound 16 (1533.04 g/mol), suggesting intermediate bioavailability and synthetic complexity.

Biological Activity

Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a synthetic compound notable for its complex structure that includes a triazole ring, a pyrrolidine ring, and a benzoate ester. This compound has attracted attention in various fields of biological research due to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the azide-alkyne Huisgen cycloaddition, commonly referred to as "click chemistry." This method is effective for forming the triazole ring, which is integral to the compound's biological activity. The structure can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

Table 1: Structural Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₀N₄O₃
InChI KeyGOTGFNMZIUHJAR-UHFFFAOYSA-N

Antimicrobial and Anticancer Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that similar triazole derivatives can inhibit various cancer cell lines, including breast and colon cancers . The mechanism of action is believed to involve interference with cellular processes such as DNA synthesis and repair.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with various biological targets, including kinases and other enzymes involved in critical metabolic pathways. For example, a related study demonstrated that modifications in the triazole structure could enhance potency against specific targets like CSNK2A2, which is implicated in cancer progression .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of triazole derivatives against human cancer cell lines, this compound was shown to significantly reduce cell viability in vitro. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of triazole-based compounds against β-coronaviruses. The findings suggested that structural modifications could enhance antiviral efficacy while maintaining low toxicity levels . These insights could pave the way for developing novel antiviral agents based on this compound.

Comparison with Similar Compounds

This compound can be compared with other triazole and pyrrolidine derivatives:

Compound NameActivity TypeNotable Features
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylateAnticancerSimilar triazole structure
4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazoleAntimicrobialLacks pyrrolidine and benzoate groups
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl esterAnticancerDifferent substituents affecting activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-cyclopropyl-1,2,3-triazole moiety. Reaction conditions (e.g., 0–50°C, azido(trimethyl)silane as a reagent) and stoichiometric ratios (e.g., 7.5 equivalents of silane) are critical for yield optimization .
  • Esterification : Coupling the pyrrolidine-triazole intermediate with methyl benzoate derivatives via acyl chloride intermediates under anhydrous conditions.
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and dry-load techniques using Celite are effective for isolating the final product .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to verify proton environments (e.g., cyclopropyl CH2_2 at δ 0.5–1.5 ppm) and carbonyl signals (e.g., ester C=O near δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm error tolerance .
  • Infrared Spectroscopy (IR) : Identify functional groups like triazole (2139 cm1^{-1}) and ester C=O (1687 cm1^{-1}) .

Q. What are the key physical properties (e.g., melting point) to assess compound purity?

  • Methodological Answer : Compare experimental melting points (e.g., 167–169°C) with literature values. Discrepancies >2°C suggest impurities requiring recrystallization or re-purification .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-cyclopropyl-1,2,3-triazole moiety?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to enhance regioselectivity .
  • Temperature Control : Maintain 0–50°C to prevent side reactions (e.g., triazole decomposition).
  • Stoichiometry : Use excess azide reagents (≥7.5 equiv) to drive the reaction to completion .
  • Real-Time Monitoring : Employ TLC (e.g., cyclohexane/ethyl acetate 2:1) to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with phenyl or methyl groups) to evaluate steric/electronic effects .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or receptors), focusing on triazole-pyrrolidine hydrogen bonding and hydrophobic pockets .
  • Biological Assays : Pair SAR data with cytotoxicity or enzyme inhibition assays to correlate structural features with activity .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., methyl benzoate derivatives in ) to identify anomalous signals .
  • Isotopic Labeling : Use 15^{15}N-labeled reagents to clarify ambiguous triazole proton environments in 1^1H NMR .
  • Crystallography : If available, perform X-ray diffraction (as in ) to unambiguously confirm stereochemistry and connectivity .

Q. What computational methods are suitable for predicting the compound’s reactivity or stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., ester hydrolysis susceptibility) .
  • Degradation Studies : Simulate hydrolytic pathways under acidic/basic conditions using computational tools like ACD/Labs Percepta .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted intermediates) that depress melting points .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms with distinct thermal behaviors .

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